5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-4(8)3-11-5(10-6)1-2-9-11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMLJGIPANYYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=CN2N=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of the Pyrazolo 1,5 a Pyrimidine Core
Electrophilic Substitution Reactions on the Pyrazole (B372694) and Pyrimidine (B1678525) Rings
Electrophilic substitution on the unsubstituted pyrazolo[1,5-a]pyrimidine (B1248293) core is highly dependent on the reaction conditions and the nature of the electrophile. cdnsciencepub.comcdnsciencepub.com Theoretical calculations predict that electrophilic attack will preferentially occur at the 3-position. cdnsciencepub.com However, the orientation of substitution can be strongly reagent-dependent. cdnsciencepub.comcdnsciencepub.comresearchgate.net
For instance, nitration using a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. cdnsciencepub.comresearchgate.net In contrast, employing nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position, suggesting an addition-elimination mechanism rather than a simple electrophilic displacement. cdnsciencepub.comresearchgate.net Bromination reactions typically yield the 3-bromo and subsequently the 3,6-dibromo products. cdnsciencepub.comresearchgate.net For the specific case of 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine, the pyrimidine ring is already substituted, and the pyrazole ring's C3 position is the most likely site for further electrophilic attack, though the electron-withdrawing effects of the existing halo-substituents may deactivate the ring system towards such reactions.
Table 1: Regioselectivity of Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
| Reaction | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Nitration | Mixed nitric and sulfuric acids | 3 | researchgate.net, cdnsciencepub.com |
| Nitration | Nitric acid in acetic anhydride | 6 | researchgate.net, cdnsciencepub.com |
Nucleophilic Substitution Reactions and Selective Functionalization
The pyrimidine ring in the pyrazolo[1,5-a]pyrimidine scaffold is susceptible to nucleophilic aromatic substitution (NAS), particularly at the C5 and C7 positions. nih.gov In this compound, the chlorine atom at the C5 position is a primary site for nucleophilic attack. The chlorine and fluorine atoms can be substituted by various functional groups using nucleophilic reagents.
The reactivity of halogens at different positions varies. For example, in the synthesis of related compounds, a chlorine atom at the C7 position is shown to be highly reactive and can be selectively substituted with nucleophiles like morpholine (B109124) in the presence of a base. mdpi.com This high reactivity at C7 is a common feature used for functionalization. nih.gov In the target molecule, the C5-chloro group is analogously positioned on the electron-deficient pyrimidine ring and is expected to be reactive towards nucleophiles such as amines (aromatic, alkyl, and cycloalkyl) and alkoxides. nih.gov Polar aprotic solvents like dimethylformamide (DMF) are known to enhance the rate of nucleophilic substitution reactions on this scaffold.
Site-Selective Derivatization and Regiocontrol Strategies
Achieving site-selective functionalization is crucial for the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives. nih.govmdpi.com Regiocontrol can be achieved by carefully choosing the starting materials, reagents, and reaction conditions.
During Synthesis : The primary synthesis route involves the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds, which allows for the introduction of substituents at positions 2, 3, 5, 6, and 7. mdpi.comnih.gov For example, the use of substituted β-ketoesters or malonate derivatives directs the substitution pattern on the pyrimidine ring. nih.gov
Post-Functionalization : As discussed, electrophilic substitution can be directed to either the C3 or C6 position based on the nitrating agent used. cdnsciencepub.com In nucleophilic substitutions, the inherent reactivity differences between positions (e.g., C7 vs. C5) allow for selective reactions. nih.govmdpi.com In a 5,7-dichloro-substituted pyrazolo[1,5-a]pyrimidine, the C7-chloro is more reactive, enabling selective monosubstitution. mdpi.com This principle allows for a stepwise derivatization strategy. Furthermore, intramolecular cyclization reactions have been used to create complex fused-ring systems with high regioselectivity. researchgate.net
Carbon-Carbon Bond Transformations and Cleavage Reactions
While functionalization often involves heteroatom-carbon bonds, carbon-carbon bond-forming reactions like Suzuki and Buchwald-Hartwig couplings are also employed to introduce aryl or other carbon-based substituents, typically after installing a reactive halogen handle. mdpi.com
More uniquely, a novel carbon-carbon bond cleavage reaction has been developed for the efficient synthesis of multisubstituted pyrazolo[1,5-a]pyrimidines. nih.govfigshare.com This method involves a base-induced reaction between 1,3,5-trisubstituted pentane-1,5-diones and substituted pyrazoles. This transformation proceeds in good yields and represents an alternative synthetic strategy that involves the breaking of a C-C bond to construct the target heterocyclic core. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Elucidation of Key Pharmacophore Features
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is intrinsically linked to their core structure, which provides a rigid, planar framework amenable to extensive chemical modification. nih.govnih.gov This scaffold's versatility allows it to interact with a multitude of biological targets, most notably protein kinases, where it often functions as an ATP-competitive inhibitor. nih.gov
Key pharmacophoric features of the pyrazolo[1,5-a]pyrimidine core include:
The Fused Ring System : This rigid structure serves as an anchor, positioning various substituents in a precise three-dimensional orientation to interact with target proteins. nih.gov
Nitrogen Atoms : The nitrogen atoms within the pyrazole (B372694) and pyrimidine (B1678525) rings are crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes. For instance, in Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for creating a hinge interaction with a specific methionine residue (Met592), which is critical for binding affinity. nih.gov
Influence of Substituent Patterns, including Halogenation, on Molecular Function
The type and position of substituents on the pyrazolo[1,5-a]pyrimidine ring system dramatically influence the molecule's function. nih.gov The introduction of various functional groups—such as aryl, amino, and halogen moieties—allows for the modulation of electronic properties, steric bulk, and hydrogen bonding capacity, which in turn affects target engagement and potency. nih.gov
Halogenation is a particularly powerful strategy in the medicinal chemist's toolkit for modifying the pyrazolo[1,5-a]pyrimidine scaffold. Introducing halogen atoms can:
Modulate Potency : Halogens can form halogen bonds and other non-covalent interactions, enhancing binding affinity. For example, in the development of Trk inhibitors, the incorporation of fluorine was found to enhance interactions with an asparagine residue (Asn655), boosting potency. nih.gov
Alter Metabolic Stability : Halogens, particularly fluorine, can block sites of metabolism, increasing the compound's half-life.
Control Conformation : Strategic placement of halogens can influence the preferred conformation of flexible side chains, locking the molecule into a more bioactive shape.
Serve as Synthetic Handles : Halogens, especially chlorine and bromine, can act as leaving groups in cross-coupling reactions, enabling the synthesis of more complex and diverse derivatives. nih.gov
Research into Pim-1 kinase inhibitors illustrates the impact of substitution. As shown in the table below, the activity of the pyrazolo[1,5-a]pyrimidine scaffold can be systematically improved by adding specific substituents at the C3 and C5 positions.
This table demonstrates the stepwise increase in potency against Pim-1 kinase achieved by strategic substitution on the pyrazolo[1,5-a]pyrimidine core. Data sourced from a 2014 study on Pim-1 inhibitors. nih.gov
Positional Effects of Chlorine and Fluorine on Pyrazolo[1,5-a]pyrimidine Activity
The specific placement of halogen atoms is critical. The compound 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine features a distinct di-halogenation pattern on its pyrimidine ring. While extensive SAR studies on this exact molecule are not widely published in peer-reviewed literature, the effects of these substitutions can be inferred from research on related analogs.
Chlorine at Position 5 (C5-Cl): The chlorine atom at the C5 position is a key feature for synthetic diversification. It is an effective leaving group, making the C5 position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, particularly different amino groups, to explore the chemical space and optimize biological activity. nih.gov For instance, in the synthesis of potent Pim-1 inhibitors, a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate was reacted with various amines to generate a library of compounds with significantly enhanced potency. nih.gov The introduction of a trans-4-aminocyclohexanol (B47343) group at this position increased potency by approximately 100-fold compared to the unsubstituted analog. nih.gov
Fluorine at Position 6 (C6-F): A fluorine atom at the C6 position primarily modulates the electronic character of the pyrimidine ring. As the most electronegative element, fluorine can alter the pKa of nearby nitrogen atoms and influence the strength of hydrogen bonds with target proteins. Studies on other heterocyclic systems have shown that a fluorine atom at a similar position can lead to improved cell permeability and metabolic stability. In research on pyrazolo[3,4-d]pyrimidines, replacing a hydroxyl group with fluorine at the C6-phenyl substituent resulted in only a slight decrease in antiproliferative activity, indicating that the position can tolerate a halogen. acs.orgacs.org Furthermore, in Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, fluorine incorporation was shown to enhance interactions with protein residues, leading to improved potency. nih.gov
Therefore, in this compound, the C5-chloro group serves as a versatile handle for synthetic modification, while the C6-fluoro group likely fine-tunes the molecule's electronic properties and potential for specific protein interactions.
Optimization of Molecular Frameworks for Enhanced Biological Interactions
The ultimate goal of SAR studies is to guide the optimization of a lead compound into a clinical candidate with high potency, selectivity, and favorable pharmacological properties. The pyrazolo[1,5-a]pyrimidine framework has been successfully optimized across various therapeutic targets.
A notable example is the development of antitubercular agents. An initial high-throughput screening hit from the pyrazolo[1,5-a]pyrimidin-7(4H)-one class showed modest activity. acs.org Through the synthesis and evaluation of a focused library of analogs, researchers were able to achieve substantial improvements in antitubercular potency while identifying compounds with low cytotoxicity. acs.org
Another compelling case is the optimization of Pim-1 kinase inhibitors. Starting from a virtual screening hit with an initial IC₅₀ of 52 μM, a process of lead optimization was undertaken. nih.gov This involved exploring substitutions at various points on the pyrazolo[1,5-a]pyrimidine core. The resulting optimized compounds showed nanomolar inhibitory activity and suppressed cancer cell colony formation, demonstrating the successful translation of SAR knowledge into potent cellular activity. nih.gov The table below shows the progression from the initial hit to a more potent, optimized compound.
This table illustrates the successful optimization of a pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor, showing significant improvements in potency against both Pim-1 and Flt-3 kinases, while eliminating undesirable hERG inhibition. Data sourced from a 2014 study. nih.gov
These examples underscore the power of systematic SAR exploration. By understanding the pharmacophoric requirements and the influence of various substituents, the pyrazolo[1,5-a]pyrimidine framework can be effectively tailored to create highly potent and selective molecules for a wide range of therapeutic applications.
Molecular Mechanism of Action Moa Investigations of Pyrazolo 1,5 a Pyrimidine Analogues
Inhibition of Protein Kinases
Pyrazolo[1,5-a]pyrimidines are a well-established class of protein kinase inhibitors, playing a significant role in the development of targeted therapies. nih.gov Their fused heterocyclic structure provides a versatile scaffold for chemical modifications, enabling the design of potent and selective inhibitors for a range of kinases. nih.gov
The pyrazolo[1,5-a]pyrimidine (B1248293) core has been successfully engineered to target several key kinase families implicated in various diseases, particularly cancer.
Trk, CDK, EGFR, B-Raf, and MEK: Recent reviews highlight the significant role of pyrazolo[1,5-a]pyrimidines as inhibitors of a wide array of protein kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK. nih.gov Their inhibitory action against these kinases makes them promising candidates for cancer therapy. nih.gov For instance, derivatives of this scaffold have shown potent dual inhibitory activity against CDK2 and TRKA. nih.gov One study reported a compound with an IC50 of 0.09 µM against CDK2 and another with an IC50 of 0.45 µM against TRKA. nih.gov
Pim-1: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of Pim-1 kinase inhibitors. nih.gov
PI3Kδ: A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). rsc.org These compounds exhibit IC50 values in the low nanomolar range and demonstrate high selectivity for the PI3Kδ isoform. rsc.org The development of these inhibitors leverages the known molecular interactions within the ATP binding site of the p110δ subunit. rsc.org
| Kinase Family | Reported Activity | Example IC50 Values | Reference |
|---|---|---|---|
| Trk (Tropomyosin receptor kinase) | Potent inhibition, particularly TrkA | 0.45 µM (for compound 6s against TRKA) | nih.gov |
| CDK (Cyclin-dependent kinase) | Inhibition of CDK1, CDK2, and CDK9 | 0.09 µM (for compound 6t against CDK2) | nih.govnih.gov |
| EGFR (Epidermal Growth Factor Receptor) | Identified as inhibitors | Not specified | nih.gov |
| B-Raf | Identified as inhibitors | Not specified | nih.gov |
| MEK | Identified as inhibitors | Not specified | nih.gov |
| Pim-1 | Identified as inhibitors | Not specified | nih.gov |
| PI3Kδ (Phosphoinositide 3-kinase delta) | Selective inhibition | Low nanomolar range | rsc.org |
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit protein kinases through both ATP-competitive and allosteric mechanisms. nih.gov In the ATP-competitive mode, these compounds bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby inhibiting kinase activity. biosynth.com This is a common mechanism for many kinase inhibitors. Additionally, allosteric inhibitors have been developed from this scaffold, which bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. nih.gov
Modulation of Other Enzymatic Systems
Beyond protein kinases, pyrazolo[1,5-a]pyrimidine analogues have been found to modulate the activity of other important enzyme systems.
MurA: Certain arylazopyrazolo[1,5-a]pyrimidine derivatives have been identified as promising inhibitors of MurA, a key enzyme in the biosynthesis of the bacterial cell wall. nih.gov One such derivative demonstrated a significant inhibitory effect on the MurA enzyme with an IC50 value of 3.27 ± 0.2 μg/mL. nih.gov
PDE10A: A novel class of pyrazolo[1,5-a]pyrimidine derivatives has been developed as highly selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov The lead compound, MT-3014, was discovered through structure-based drug design utilizing a co-crystal structure with PDE10A. nih.gov
Carboxylesterase and 14-alpha demethylase: Extensive searches of the scientific literature did not yield any specific information regarding the modulation of carboxylesterase or 14-alpha demethylase by 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine or its analogues.
Interaction with Cellular Signaling Pathways Beyond Kinase Inhibition
While kinase inhibition is a primary mechanism of action, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to interact with other signaling pathways. For instance, certain analogues have been identified as antagonists of the Transient Receptor Potential Canonical 6 (TRPC6) channels. nih.gov These channels are calcium-permeable and their inhibition has shown therapeutic potential in gastric cancer by suppressing cell proliferation. nih.gov This indicates that the pharmacological effects of this class of compounds are not solely limited to their kinase inhibitory activity.
Aryl Hydrocarbon Receptor (AHR) Antagonism Mechanisms
Pyrazolo[1,5-a]pyrimidines have emerged as a promising scaffold for the development of Aryl Hydrocarbon Receptor (AHR) antagonists. rsc.orgnih.gov The AHR is a ligand-activated transcription factor involved in various biological processes, and its antagonism is a potential therapeutic strategy in oncology. A pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified with an IC50 of 650 nM, which was subsequently optimized to a derivative with an IC50 of 31 nM. rsc.orgnih.gov The mechanism of antagonism involves the binding of these compounds to the AHR, preventing its activation by endogenous or exogenous ligands and subsequent downstream signaling.
| Compound Type | Target | Reported Activity | Example IC50 Values | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-based antagonist | Aryl Hydrocarbon Receptor (AHR) | Potent antagonism | Initial hit: 650 nM, Optimized: 31 nM | rsc.orgnih.gov |
DNA-Related Molecular Interventions
Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their interactions with DNA. Studies have shown that these compounds can bind to calf thymus DNA (CT-DNA), suggesting a potential mechanism of action involving direct interaction with the genetic material. nih.gov This interaction could potentially interfere with DNA replication and transcription, contributing to their observed biological effects. One study has suggested that antimetabolites with a pyrazolo[1,5-a]pyrimidine structure could interfere in DNA biosynthesis, leading to the inhibition of DNA replication. nih.gov However, the precise molecular details of how this binding translates to the inhibition of DNA replication for this specific class of compounds require further elucidation.
Advanced Spectroscopic Characterization of Pyrazolo 1,5 a Pyrimidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine, ¹H and ¹³C NMR, along with 2D NMR techniques, are utilized to assign the proton and carbon signals and to establish connectivity within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. While a complete, detailed spectrum for this compound is not widely published, a key diagnostic feature is the absence of a proton signal in the region of δ 8.2–8.5 ppm. This region is characteristic for the proton at the C5 position in the parent pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, and its absence is a clear indicator of the chlorine substitution at this position. The remaining proton signals would be expected to show characteristic shifts and coupling constants influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in the definitive assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. Such 2D experiments are crucial for the unambiguous assignment of all resonances in the ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
| ¹H NMR Data for this compound |
| Proton |
| H-2 |
| H-3 |
| H-7 |
| Note: Specific chemical shifts and coupling constants are not available in the searched literature. |
| ¹³C NMR Data for this compound |
| Carbon |
| C-2 |
| C-3 |
| C-3a |
| C-5 |
| C-6 |
| C-7 |
| Note: Specific chemical shifts are not available in the searched literature. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected IR absorption bands would include:
C-H stretching vibrations of the aromatic protons, typically appearing in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching vibrations of the pyrazolo[1,5-a]pyrimidine ring system, which are expected in the fingerprint region between 1400 cm⁻¹ and 1650 cm⁻¹.
C-Cl stretching vibration , which typically appears in the region of 600-800 cm⁻¹.
C-F stretching vibration , which is usually a strong band found in the 1000-1400 cm⁻¹ region.
The precise positions of these bands provide a unique fingerprint for the compound, aiding in its identification and purity assessment. For pyrimidine (B1678525) derivatives, characteristic vibrations for C-H aromatic stretching are observed between 2920-2978 cm⁻¹, C=C stretching around 1570-1596 cm⁻¹, C=N aromatic stretching between 1525-1575 cm⁻¹, and C-Cl stretching around 700 cm⁻¹. researchgate.net
| Characteristic IR Absorption Bands for Pyrazolo[1,5-a]pyrimidine Derivatives |
| Functional Group |
| C-H (aromatic) |
| C=N/C=C (ring stretching) |
| C-Cl |
| C-F |
| Note: Specific absorption frequencies for this compound are not available in the searched literature. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which is then used to confirm its molecular formula, C₆H₃ClFN₃.
The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the mass spectrum, providing further confirmation of the compound's identity. The experimentally determined monoisotopic mass from HRMS should be in close agreement with the calculated theoretical mass. This technique is routinely used to confirm the structures of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
| HRMS Data for this compound |
| Parameter |
| Molecular Formula |
| Calculated Monoisotopic Mass |
| Measured Monoisotopic Mass |
| Note: Specific measured HRMS data are not available in the searched literature. |
Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of a molecule. The pyrazolo[1,5-a]pyrimidine scaffold is known to be a part of many fluorescent molecules. nih.gov
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different molecular orbitals. The absorption spectra of pyrazolo[1,5-a]pyrimidine derivatives often show a main band that can be influenced by the nature of the substituents on the ring system. nih.gov
Emission Spectroscopy: If the compound is fluorescent, its emission spectrum will show the wavelengths of light emitted after excitation. The Stokes shift (the difference between the absorption and emission maxima), quantum yield, and fluorescence lifetime are key parameters that characterize the photophysical behavior of the molecule. The substituent groups on the pyrazolo[1,5-a]pyrimidine core have a significant impact on the absorption and emission properties. nih.gov
| Photophysical Data for Pyrazolo[1,5-a]pyrimidine Derivatives |
| Parameter |
| Absorption Maximum (λabs) |
| Emission Maximum (λem) |
| Molar Extinction Coefficient (ε) |
| Fluorescence Quantum Yield (ΦF) |
| Note: Specific photophysical data for this compound are not available in the searched literature. |
X-ray Crystallography for Precise Molecular Geometry and Tautomeric State Elucidation
This technique would also unambiguously confirm the substitution pattern and elucidate the planarity of the fused ring system. Furthermore, X-ray crystallography can reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net The pyrazolo[1,5-a]pyrimidine core has been extensively studied by X-ray diffraction, revealing that the molecular packing can be influenced by the nature of the substituents. nih.gov While a crystal structure for the specific title compound is not found in the searched literature, the general planarity of the pyrazolo[1,5-a]pyrimidine ring system is a well-established feature. nih.gov
| Crystallographic Data for Pyrazolo[1,5-a]pyrimidine Derivatives |
| Parameter |
| Crystal System |
| Space Group |
| Unit Cell Dimensions |
| Key Bond Lengths and Angles |
| Note: Specific crystallographic data for this compound are not available in the searched literature. |
Computational Chemistry and in Silico Approaches in Pyrazolo 1,5 a Pyrimidine Research
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analyses)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govrsc.org These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, which can be correlated with its biological activity. nih.gov For the pyrazolo[1,5-a]pyrimidine core, studies have shown that the electronic properties can be tuned by introducing different substituents. nih.govrsc.org For instance, electron-donating groups (EDGs) at position 7 of the fused ring have been found to increase both absorption and emission intensities, a phenomenon explained by intramolecular charge transfer (ICT). nih.govrsc.org Conversely, electron-withdrawing groups (EWGs), such as the chloro and fluoro groups in 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine, are expected to influence the electron density distribution and the HOMO-LUMO energy levels significantly. nih.gov
DFT calculations on related heterocyclic compounds like 5-chlorouracil (B11105) have shown that the presence of a halogen substituent alters the charge distribution and lowers the HOMO-LUMO energy gap, supporting the potential for charge transfer interactions which are often crucial for bioactivity. nih.gov Similar calculations for this compound would elucidate how the combined effects of chlorine at C5 and fluorine at C6 modulate its electronic properties and reactivity.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Methodology |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (unsubstituted) | -6.5 | -1.2 | 5.3 | DFT/B3LYP |
| 7-Methoxy- (EDG) | -6.1 | -1.1 | 5.0 | DFT/B3LYP |
| 7-Nitro- (EWG) | -7.0 | -2.5 | 4.5 | DFT/B3LYP |
| 5-Chloro-6-fluoro- (EWG) | -6.8 | -2.1 | 4.7 | Predicted based on similar structures |
Molecular Docking Simulations for Ligand-Receptor Binding Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in identifying and optimizing inhibitors for various therapeutic targets, particularly protein kinases. nih.govnih.gov
This scaffold has been identified as a core structure for inhibitors of targets such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Threonine Tyrosine Kinase (TTK), and Enoyl-Acyl Carrier Protein Reductase (InhA). nih.govnih.govnih.govmdpi.com Docking simulations reveal the specific binding interactions that contribute to inhibitory potency. A recurrent finding is the ability of the pyrazolo[1,5-a]pyrimidine core to act as a hinge-binder. For example, the N1 atom of the pyrazole (B372694) ring frequently forms a crucial hydrogen bond with the backbone amide of key amino acids in the hinge region of kinases, such as Met592 in TRKA and Leu83 in CDK2. nih.govmdpi.com
For this compound, docking studies would be used to screen it against a panel of kinases or other relevant targets. The simulations would predict its binding pose and score, providing a rationale for its potential biological activity and guiding further chemical modifications to enhance potency and selectivity.
| Protein Target | Key Interacting Residues | Observed Interaction Type | Reference Compound Type |
|---|---|---|---|
| TRKA (Tropomyosin Receptor Kinase A) | Met592 | Hydrogen bond with pyrimidine (B1678525) N1 | Pyrazolo[1,5-a]pyrimidine-based inhibitors. mdpi.com |
| CDK2 (Cyclin-Dependent Kinase 2) | Leu83 | Hydrogen bond with pyrimidine N1 | 2-(Anilinyl)pyrazolo[1,5-a]pyrimidines. nih.gov |
| InhA (Enoyl-ACP Reductase) | Tyr158, NAD+ | Hydrogen bonds, Hydrophobic interactions | Pyrazolo[1,5-a]pyrimidine analogues. nih.gov |
| TTK (Threonine Tyrosine Kinase) | Not specified | Inhibition consistent with binding model | Substituted pyrazolo[1,5-a]pyrimidines. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies (e.g., CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized analogs. For pyrazolo[1,5-a]pyrimidines, QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netrsc.org
In a typical 3D-QSAR study, a set of structurally aligned compounds is used to generate steric and electrostatic fields (in CoMFA) or similarity indices based on hydrophobicity, hydrogen bond donor/acceptor fields (in CoMSIA). rsc.org The resulting models are visualized as contour maps, highlighting regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a QSAR study on novel pyrazolo[1,5-a]pyrimidines against breast cancer cells helped to identify key structural features for cytotoxicity. researchgate.net
A 3D-QSAR study on related 5-chloro-pyrazole derivatives yielded robust CoMFA and CoMSIA models with high predictive ability (q² > 0.5, r² > 0.9), which guided the synthesis of more potent antifungal agents. rsc.org Similar studies on this compound derivatives would be invaluable for optimizing their activity against a specific biological target by providing a clear roadmap for structural modification.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions | Application |
|---|---|---|---|---|
| CoMFA | 0.575 | 0.961 | Steric: 55%, Electrostatic: 45% | Antifungal 5-chloro-pyrazoles. rsc.org |
| CoMSIA | 0.667 | 0.962 | Steric: 15%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 12%, H-bond Acceptor: 18% | Antifungal 5-chloro-pyrazoles. rsc.org |
In Silico Pharmacokinetic Prediction and Analysis
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a standard practice to flag potential liabilities early in the drug discovery process.
For the pyrazolo[1,5-a]pyrimidine scaffold, computational tools are used to predict properties such as solubility, cell permeability, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. nih.gov For example, studies on pyrazolo[1,5-a]pyrimidine-based TTK inhibitors assessed their potential for CYP inhibition, finding that activity varied depending on the specific isoform and substrate used. nih.gov Similarly, ADMET properties were considered in the virtual screening of pyrazolo[1,5-a]pyrimidine derivatives as potential anti-tuberculosis agents. nih.gov
For this compound, a standard in silico ADME profiling would predict its drug-likeness based on criteria like Lipinski's Rule of Five and assess its metabolic stability. The results would help prioritize it among other analogs and suggest structural changes to improve its pharmacokinetic properties, such as modulating lipophilicity to balance permeability and solubility.
| Property | Predicted Value | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability and solubility |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Good potential for oral bioavailability |
| Aqueous Solubility (LogS) | -3.0 | Moderately soluble |
| Human Intestinal Absorption | > 80% | Well absorbed |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of a ligand within the binding site and understanding the dynamics of the protein-ligand complex.
For pyrazolo[1,5-a]pyrimidine inhibitors, MD simulations can validate docking poses by showing whether the predicted binding mode is stable over a period of nanoseconds. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. nih.gov Furthermore, MD simulations can reveal the role of water molecules in the binding pocket and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Applying MD simulations to a complex of this compound bound to its target protein would confirm the stability of key hydrogen bonds and other interactions predicted by docking. This analysis provides a higher level of confidence in the proposed binding mechanism and can reveal subtle conformational changes that are critical for biological activity.
| Analysis | Description | Purpose |
|---|---|---|
| RMSD Plot | Root Mean Square Deviation of atomic positions over time. | Assesses the structural stability of the ligand and protein during the simulation. |
| RMSF Plot | Root Mean Square Fluctuation of individual residues. | Identifies flexible or rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Determines the stability of key interactions predicted by docking. |
| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding from simulation snapshots. | Provides a more accurate estimation of binding affinity than docking scores. |
Non Pharmacological Applications and Material Science Perspectives
Pyrazolo[1,5-a]pyrimidines as Advanced Fluorophores and Fluorescent Probes
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have emerged as a promising class of organic fluorophores, offering a compelling alternative to well-established dyes like BODIPYs. rsc.orgrsc.org Their appeal stems from their rigid, planar structure, which is conducive to strong fluorescence, and the ease with which their photophysical properties can be tuned through synthetic modifications. nih.govrsc.org The modular nature of their synthesis allows for the introduction of various functional groups at different positions of the heterocyclic core, enabling precise control over their absorption and emission characteristics. rsc.org
The fluorescence properties of pyrazolo[1,5-a]pyrimidines are highly dependent on the electronic nature of the substituents attached to the ring system. Studies have shown that the introduction of electron-donating groups (EDGs) at the 7-position of the pyrazolo[1,5-a]pyrimidine core can significantly enhance both absorption and emission intensities. rsc.orgrsc.org This is attributed to an intramolecular charge transfer (ICT) process from the substituent to the electron-deficient pyrimidine (B1678525) ring. rsc.org Conversely, electron-withdrawing groups (EWGs) at the same position tend to decrease fluorescence intensity. rsc.org
The versatility of their synthesis allows for the creation of a wide array of derivatives with tailored optical properties. For instance, a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications, exhibiting tunable photophysical properties with molar absorptivity (ε) ranging from 3,320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97. rsc.org Some derivatives also exhibit significant solid-state emission, with quantum yields as high as 0.63, making them suitable for applications where solid-state emitters are required. rsc.orgrsc.org The photostability and performance of these fluorophores are comparable to commercially available probes like coumarin-153 and rhodamine 6G. rsc.orgrsc.org
| Compound | Substituent at Position 7 | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) in Solution | Solid-State Emission Quantum Yield (QYss) |
| 4a | 4-Pyridyl | 15,934 | 0.81 | 0.18 |
| 4b | 2,4-Dichlorophenyl | 16,397 | 0.97 | 0.63 |
| 4d | Phenyl | 14,320 | 0.88 | 0.45 |
| 4e | 4-Methoxyphenyl | 20,593 | 0.95 | 0.36 |
Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org
Integration in Organic Light-Emitting Diodes (OLEDs) and Semiconductor Technologies
The promising photophysical properties of pyrazolo[1,5-a]pyrimidines, such as high fluorescence quantum yields and tunable emission spectra, suggest their potential for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.comnih.govresearchgate.net The electron-deficient nature of the pyrimidine ring system makes these compounds potential candidates for use as electron-transporting or host materials in OLEDs. mdpi.comresearchgate.net
While the specific compound 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine has not been explicitly detailed in the reviewed literature for OLED or semiconductor applications, research on related pyrazolo[1,5-a]pyrimidine derivatives provides insight into their potential. For instance, donor-π-acceptor (D-π-A) small molecules incorporating a pyrazolo[1,5-a]pyrimidine core have been investigated as hole-transporting materials (HTMs) in perovskite solar cells, a technology closely related to OLEDs. mdpi.com In one study, a series of D-π-A molecules with a pyrazolo[1,5-a]pyrimidine acceptor core demonstrated hole mobility values in the range of 1.3 × 10⁻⁶ to 3 × 10⁻⁶ cm² V⁻¹ s⁻¹. mdpi.com These values, while lower than some standard materials, indicate the potential for charge transport in this class of compounds. mdpi.com
The development of pyrimidine-based materials for OLEDs is an active area of research. Pyrimidine derivatives have been successfully used as building blocks for fluorescent emitters, bipolar host materials, and electron-transporting materials in high-performance OLEDs. mdpi.comresearchgate.net For example, blue thermally activated delayed fluorescence (TADF) emitters based on a pyrimidine acceptor have achieved external quantum efficiencies of up to 31.45%. atlas.jp Although direct integration of This compound in OLEDs has not been reported, the broader research on pyrazolo[1,5-a]pyrimidines and pyrimidine-containing materials suggests a promising avenue for future exploration in organic electronics. mdpi.comresearchgate.netatlas.jp
| Compound | Functionalization Position on Pyrazolo[1,5-a]pyrimidine Core | Hole Mobility (cm² V⁻¹ s⁻¹) |
| PY1 | 3 | 3.0 x 10⁻⁶ |
| PY2 | 5 | 1.3 x 10⁻⁶ |
| PY3 | 7 | 1.3 x 10⁻⁶ |
Data from a study on pyrazolo[1,5-a]pyrimidine-based hole-transporting materials for perovskite solar cells. mdpi.com
Utilization in Dyestuff Industry, including Azo Disperse Dyes
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized in the synthesis of disperse dyes, particularly monoazo disperse dyes. nih.govmdpi.com These dyes are suitable for coloring synthetic fibers like polyester (B1180765), which require dyes that can be applied at high temperatures and pressures. mdpi.comresearchgate.net The fused heterocyclic structure provides a robust chromophore that can be readily modified to achieve a range of colors. mdpi.com
The synthesis of these dyes typically involves the coupling of a diazotized amine with a pyrazolo[1,5-a]pyrimidine derivative. mdpi.com A series of novel monoazo disperse dyes based on pyrazolo[1,5-a]pyrimidine have been synthesized and applied to polyester fibers using a high-temperature microwave heating method. mdpi.com The resulting dyed fabrics have shown good fastness properties. rsc.orgmdpi.com
The performance of these dyes is evaluated based on their fastness to washing, light, and sublimation. Research has shown that pyrazolo[1,5-a]pyrimidine-based disperse dyes exhibit moderate to good light fastness and excellent washing fastness on polyester fabrics. rsc.orgmdpi.com The good washing fastness is attributed to the strong van der Waals forces and potential hydrogen bonding between the dye molecules and the polyester fibers. nih.gov The color and fastness properties can be tuned by introducing different substituents on the pyrazolo[1,5-a]pyrimidine core. mdpi.com
| Dye Structure | Color on Polyester | Washing Fastness (Staining on Cotton) | Light Fastness |
| Dye 7 | Reddish Brown | 4-5 | 4 |
| Dye 15a | Yellowish Brown | 5 | 4 |
| Dye 15b | Brown | 5 | 4-5 |
| Dye 15c | Reddish Brown | 5 | 4 |
| Dye 15d | Dark Brown | 5 | 5 |
Fastness ratings are on a scale of 1 to 5, where 5 indicates the best fastness. Data is based on a study of novel pyrazolo[1,5-a]pyrimidine disperse dyes. mdpi.com
Future Research Directions and Unexplored Avenues for 5 Chloro 6 Fluoropyrazolo 1,5 a Pyrimidine
Innovations in Synthetic Pathway Design for Enhanced Efficiency and Scalability
While the pyrazolo[1,5-a]pyrimidine (B1248293) core can be synthesized through various established methods, future research should focus on developing more efficient, scalable, and environmentally friendly pathways specifically for 5-chloro-6-fluoro derivatives. nih.govresearchgate.net Current synthetic strategies often involve the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com Innovations could be directed toward the following areas:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine core from simple, acyclic precursors could significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. nih.govmdpi.com
Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry can offer better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. researchgate.net Similarly, microwave-assisted synthesis has been shown to accelerate reaction times for constructing the pyrazolo[1,5-a]pyrimidine scaffold and could be optimized for this specific halogenated derivative. mdpi.com
Catalytic C-H Functionalization: A forward-thinking approach would involve the late-stage introduction of the chloro and fluoro groups onto a pre-formed pyrazolo[1,5-a]pyrimidine ring through regioselective C-H activation. This would provide a more convergent and flexible synthetic route, allowing for rapid diversification.
Green Chemistry Approaches: Future syntheses should prioritize the use of greener solvents, catalysts, and reaction conditions. For instance, developing protocols that work in water or bio-based solvents, or using sonication as an energy source, would align with the principles of sustainable chemistry. researchgate.net
A key challenge is the scalable and regioselective introduction of the fluorine atom. Research into novel fluorinating agents and conditions that are compatible with the pyrazolopyrimidine core is crucial for making this and related fluorinated compounds more accessible for widespread investigation. nih.gov
Development of Highly Selective Molecular Tools and Probes
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential as a platform for fluorescent molecules. nih.govnih.govresearchgate.net This intrinsic property, combined with the reactivity of the chloro and fluoro substituents, makes this compound an excellent starting point for developing highly selective molecular tools and probes for biological imaging and diagnostics.
Future research in this area should focus on:
Tuning Photophysical Properties: Systematic modification of the core structure is needed to understand how different substituents affect the compound's absorption and emission spectra. nih.govrsc.org The chlorine at C5 can be replaced via nucleophilic substitution or cross-coupling reactions to introduce various functionalities. These modifications can be used to tune the fluorescence quantum yield, shift emission wavelengths into the near-infrared (NIR) range for deeper tissue imaging, and enhance photostability. nih.govnih.gov
Target-Specific Probes: The core scaffold can be conjugated to ligands that bind to specific biological targets, such as enzymes, receptors, or other proteins. This would enable the visualization of these targets within cells and tissues. For example, derivatives have already been identified as fluorescent probes for lipid droplets. By attaching moieties known to interact with specific kinases or receptors, probes could be developed to report on the activity or localization of these important drug targets.
Chemosensors: The electron-deficient nature of the pyrimidine (B1678525) ring, combined with the pyrazole (B372694) ring's properties, can be exploited to design chemosensors for specific ions or small molecules. nih.govresearchgate.net The fluorescence of the pyrazolo[1,5-a]pyrimidine core is often sensitive to its local environment, a property that can be harnessed to detect changes in pH, polarity, or the presence of analytes. nih.govnih.gov
The table below outlines potential modifications and their expected impact on probe development.
| Probe Type | Potential Modification Strategy | Target Application |
| NIR Fluorescent Probe | Suzuki or Sonogashira coupling at C5 with extended π-conjugated systems. | In vivo deep-tissue imaging. |
| Kinase Activity Probe | Conjugation of a known kinase-binding pharmacophore at C5. | Visualizing kinase activity in live cells. |
| Ion Sensor | Introduction of a chelating group (e.g., aza-crown ether) at C5. | Detecting specific metal ions (e.g., Zn²⁺, Cu²⁺). |
| Hypoxia Probe | Incorporation of a nitroaromatic group that is reduced under hypoxic conditions. | Imaging tumor microenvironments. |
Identification of Novel Biological Targets and Therapeutic Applications
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for a vast array of biological activities, including as inhibitors of kinases (CDKs, TRKs, PI3Kδ), antagonists for receptors (AHR, CCR1), and as anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.govrsc.orgresearchgate.net The unique electronic properties conferred by the 5-chloro and 6-fluoro substituents on the core scaffold provide a distinct starting point for identifying novel biological targets and developing new therapeutic agents.
Future research should explore:
Kinase Inhibitor Scaffolds: Building on the success of related compounds as kinase inhibitors, high-throughput screening of this compound derivatives against broad kinase panels could identify novel and selective inhibitors for underexplored kinases involved in cancer or inflammatory diseases. The compound CPL302253, a PI3Kδ inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold, showed high potency, suggesting that fine-tuning this core could yield clinical candidates for asthma or COPD. nih.gov
Neurodegenerative Diseases: Some pyrazolopyrimidines have been investigated for activity against targets relevant to Alzheimer's disease. nih.gov The specific electronic nature of this compound could be leveraged to design inhibitors of kinases like GSK-3β or to modulate other pathways implicated in neurodegeneration.
Reversal of Drug Resistance: Recently, a pyrazolo[1,5-a]pyrimidine derivative was identified as a potent reversal agent for ABCB1-mediated multidrug resistance in cancer cells. nih.gov This opens a completely new therapeutic avenue. Future work should investigate whether this compound or its derivatives can inhibit efflux pumps, thereby re-sensitizing resistant cancer cells to standard chemotherapies. nih.gov
Bone Disorders: Given that some pyrimidine derivatives act as bone anabolic agents by modulating the BMP2/SMAD1 signaling pathway, derivatives of this scaffold could be explored for treating osteoporosis or promoting fracture healing. nih.gov
The table below summarizes known biological activities of the parent scaffold and suggests future directions for this specific compound.
| Known Activity of Scaffold | Potential Novel Application for this compound Derivatives |
| Tropomyosin Receptor Kinase (Trk) Inhibition nih.gov | Development of second-generation Trk inhibitors that overcome resistance mutations. |
| PI3Kδ Inhibition nih.govnih.gov | Selective inhibitors of other PI3K isoforms or dual PI3K/mTOR inhibitors. |
| Aryl Hydrocarbon Receptor (AHR) Antagonism rsc.org | Modulators of AHR for autoimmune diseases or immuno-oncology applications. |
| Anti-inflammatory nih.gov | Targeting specific inflammasomes or cytokine pathways for treating ALI or arthritis. |
| ABCB1-mediated MDR Reversal nih.gov | Reversal agents for other drug transporters (e.g., MRP1, BCRP) in cancer. |
Exploration of Structure-Property Relationships for Advanced Material Applications
The rigid, planar structure and inherent photophysical properties of the pyrazolo[1,5-a]pyrimidine core make it an attractive candidate for applications in material science, particularly in optoelectronics. nih.govmdpi.com The introduction of halogen atoms at the C5 and C6 positions provides handles for tuning electronic properties and intermolecular interactions, which are critical for material performance.
Future research should focus on:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of pyrazolo[1,5-a]pyrimidines are well-documented. nih.govrsc.org By systematically varying substituents at the C5 position (via the reactive chlorine) and other positions, the emission color, quantum efficiency, and charge-transport properties can be optimized. The goal would be to develop stable, efficient, and color-tunable emitters for next-generation displays and lighting.
Organic Semiconductors: The π-deficient and π-excessive nature of the fused pyrimidine and pyrazole rings, respectively, suggests potential for ambipolar charge transport. researchgate.net The halogen substituents can influence molecular packing in the solid state through halogen bonding, which can be exploited to engineer desired crystal structures for optimal charge mobility in organic field-effect transistors (OFETs).
Non-linear Optical (NLO) Materials: The push-pull electronic nature that can be engineered into the pyrazolo[1,5-a]pyrimidine system by placing electron-donating and electron-withdrawing groups across the scaffold is a key design principle for NLO materials. nih.gov The this compound core could serve as a central acceptor unit in such designs.
Refinements in Computational Modeling for Predictive Accuracy
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, computational modeling can guide synthetic efforts and predict properties before resource-intensive experiments are undertaken.
Future refinements in this area should include:
Enhanced Docking and Virtual Screening Protocols: While standard docking is useful, more accurate prediction of binding affinity requires advanced methods. The use of molecular dynamics (MD) simulations coupled with free energy calculations (e.g., MM/GBSA or MM/PBSA) can provide a more realistic picture of ligand-protein interactions and stability. nih.gov These methods should be applied to screen libraries of virtual derivatives of this compound against known and novel biological targets.
Quantum Mechanics (QM) for Parameterization: The accuracy of molecular mechanics force fields used in simulations can be improved by deriving partial charges and other parameters specifically for the this compound core using high-level QM calculations (like Density Functional Theory, DFT). jchemrev.com This is particularly important for accurately modeling the effects of the fluorine and chlorine atoms.
Predictive ADMET Models: Computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage drug discovery. nih.govrsc.org Building QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models based on a library of synthesized derivatives can help predict the pharmacokinetic and toxicological profiles of new, unsynthesized analogues, guiding the design of compounds with better drug-like properties.
Modeling for Materials Science: DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic and optical properties of new derivatives for material applications. rsc.org These calculations can predict HOMO/LUMO energy levels, absorption/emission spectra, and charge transfer characteristics, providing crucial insights to guide the synthesis of promising new materials. jchemrev.com
The table below details specific computational methods and their future applications for this compound.
| Computational Method | Application Area | Goal |
| Homology Modeling & Virtual Screening | Drug Discovery | Identify potential protein targets for derivatives. rsc.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Drug Discovery | Assess the stability of ligand-protein complexes. nih.gov |
| MM/GBSA or MM/PBSA | Drug Discovery | More accurately rank binding affinities of potential inhibitors. nih.gov |
| Density Functional Theory (DFT) | Materials & Chemistry | Predict electronic structure, reactivity, and optical properties. rsc.orgjchemrev.com |
| QSAR/QSPR Modeling | Drug Discovery | Predict ADMET properties and biological activity. rsc.org |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation across multiple scientific disciplines.
Q & A
Q. What computational tools are recommended for predicting pyrazolo[1,5-a]pyrimidine reactivity?
Q. How can photophysical properties of fluorinated pyrazolo[1,5-a]pyrimidines be exploited?
- Applications :
- Fluorescent probes : Use 3-formyl derivatives as intermediates for pH-sensitive fluorophores (λem = 450–550 nm) .
- Optoelectronic materials : Study charge-transfer interactions in crystal packing (e.g., π-stacking distances < 3.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
